
N-(3-oxobutan-2-yl)acetamide: A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(3-oxobutan-2-yl)acetamide

Cat. No.: B1294510 Get Quote

CAS Number: 6628-81-5 Synonyms: 3-Acetamido-2-butanone

This technical guide provides a detailed overview of N-(3-oxobutan-2-yl)acetamide, a keto-

acetamide of interest to researchers and professionals in organic synthesis and drug

development. Due to the limited availability of experimental data in peer-reviewed literature and

public databases, this document combines established synthetic protocols with predicted

spectroscopic characteristics and contextual information from related compounds.

Chemical and Physical Properties
Quantitative experimental data for N-(3-oxobutan-2-yl)acetamide is sparse. The following

table summarizes the available information. Researchers are advised to determine these

properties experimentally for any newly synthesized material.
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Property Value Source/Comment

Molecular Formula C₆H₁₁NO₂ Calculated

Molecular Weight 129.16 g/mol Calculated

Appearance Powder [1]

Boiling Point 102–106 °C at 2 mmHg Experimental Data[2]

110–125 °C at 3 mmHg

(crude)
Experimental Data[2]

Melting Point Not Available -

Density Not Available -

Solubility Not Available

Expected to be soluble in

water and polar organic

solvents.

pKa Not Available
The amide proton is weakly

acidic.

Refractive Index (n²⁵D) 1.4558–1.4561 Experimental Data[2]

Synthesis
A reliable and detailed procedure for the synthesis of N-(3-oxobutan-2-yl)acetamide has been

published in Organic Syntheses. The method involves the Dakin-West reaction, where an α-

amino acid (alanine) is heated with acetic anhydride and a base (pyridine).

Experimental Protocol: Synthesis of 3-Acetamido-2-
butanone[2]
Materials:

Alanine (vacuum-dried): 35.1 g (0.39 mole)

Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)
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Acetic Anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)

Procedure:

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable

reaction vessel equipped with a stirrer.

The mixture is heated with stirring on a steam bath. Heating is continued for 6 hours after the

alanine has completely dissolved.

After the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid

are removed under reduced pressure.

The residue is distilled through a 15-cm column packed with glass helices. The crude

product is collected at a boiling range of 110–125°C under a pressure of 3 mmHg.

Redistillation (refractionation) of the crude product yields the purified 3-acetamido-2-

butanone.

Yield: 41–45 g (81–88%)

Boiling Point: 102–106°C at 2 mmHg

Refractive Index (n²⁵D): 1.4558–1.4561

Notes on the Procedure:

Stirring is important; without it, the reported yield may be significantly lower.[2]

The molar ratios of pyridine and acetic anhydride to the amino acid are crucial for achieving

high yields.[2]

It may be necessary to heat the distillation column to ensure the efficient collection of the

product.[2]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of N-(3-oxobutan-2-yl)acetamide via the Dakin-West

reaction.

Spectroscopic Data (Predicted)
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No experimental spectra for N-(3-oxobutan-2-yl)acetamide are readily available in public

databases. The following sections describe the expected spectral characteristics based on its

chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the four

unique proton environments in the molecule.
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Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~1.3-1.5 Doublet 3H CH₃-CH

Coupled to the

adjacent methine

(CH) proton.

~2.0-2.2 Singlet 3H
CH₃-C=O

(amide)

Acetyl group

protons with no

adjacent protons

to couple with.

~2.2-2.4 Singlet 3H
CH₃-C=O

(ketone)

Ketone methyl

protons with no

adjacent protons.

~4.5-4.8
Quintet or

Multiplet
1H CH₃-CH-NH

Coupled to the

adjacent methyl

protons (doublet)

and the amide

proton (if

coupling is

observed).

~6.5-7.5 Broad Singlet 1H NH

Amide proton,

often broad due

to quadrupole

relaxation and

exchange. Its

position is

solvent-

dependent.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms.
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Predicted Chemical Shift
(ppm)

Assignment Rationale

~15-20 CH₃-CH Aliphatic methyl carbon.

~23-28 CH₃-C=O (amide) Acetyl methyl carbon.

~28-33 CH₃-C=O (ketone) Ketone methyl carbon.

~55-65 CH₃-CH-NH
Methine carbon attached to the

nitrogen atom.

~170-175 C=O (amide) Amide carbonyl carbon.

~205-215 C=O (ketone)

Ketone carbonyl carbon,

typically shifted significantly

downfield.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the prominent absorption bands of the amide and

ketone functional groups.

Predicted Wavenumber
(cm⁻¹)

Vibration Rationale

3300-3250 (broad) N-H Stretch
Characteristic of a secondary

amide.

2990-2850 C-H Stretch Aliphatic C-H bonds.

~1715 C=O Stretch (Ketone)
Strong, sharp absorption

typical for an aliphatic ketone.

~1650 C=O Stretch (Amide I)
Strong absorption for the

amide carbonyl.

~1550 N-H Bend (Amide II)

Moderate to strong band,

characteristic of secondary

amides.
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Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 129 would

be expected. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the

carbonyl groups.

Expected Fragmentation Pathways:

Loss of acetyl radical (•COCH₃): [M - 43]⁺ leading to a fragment at m/z = 86.

Loss of an acetamido radical: [M - 58]⁺ leading to a fragment at m/z = 71.

Formation of the acetyl cation: A prominent peak at m/z = 43 ([CH₃CO]⁺) is highly likely and

may be the base peak.

McLafferty rearrangement: Not a primary expected pathway due to the lack of a sufficiently

long alkyl chain with a γ-hydrogen relative to the ketone.

[C₆H₁₁NO₂]⁺
(m/z = 129)

[C₄H₈NO]⁺
(m/z = 86)

- •COCH₃

[C₄H₇O]⁺
(m/z = 71)

- •NHCOCH₃

[CH₃CO]⁺
(m/z = 43)

(Likely Base Peak)

α-cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for N-(3-oxobutan-2-yl)acetamide in EI-MS.

Biological Activity and Applications
There is no specific biological activity or drug development research associated with N-(3-
oxobutan-2-yl)acetamide in the public domain. However, the acetamide functional group is a

common scaffold in medicinal chemistry. Acetamide derivatives have been investigated for a

wide range of therapeutic applications, including:
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Anti-inflammatory agents: Some acetamide derivatives act as inhibitors of enzymes like

cyclooxygenase-II (COX-II).

Antioxidant agents: Certain derivatives have shown potential in scavenging free radicals.

Anticonvulsants: The acetamide moiety is present in some anticonvulsant drugs.

It is important to note that these activities are for the general class of acetamide derivatives and

have not been demonstrated for N-(3-oxobutan-2-yl)acetamide itself. Any potential biological

activity of this specific compound would require experimental investigation.

Analytical Methods
No standardized analytical methods have been published for this compound. However, based

on its structure, the following techniques would be suitable for its analysis and purification.

Gas Chromatography (GC): Given its volatility (boiling point of 102-106°C at 2 mmHg), GC

coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be an

effective method for purity assessment and identification. A mid-polarity column would likely

provide good separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18

column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient

would be suitable for analyzing the purity of the compound. UV detection would be possible

due to the presence of the carbonyl groups.

Safety and Handling
No specific toxicology data is available for N-(3-oxobutan-2-yl)acetamide. General

precautions for handling laboratory chemicals should be followed.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or

vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.
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This guide serves as a foundational resource for N-(3-oxobutan-2-yl)acetamide. The

significant gaps in experimental data highlight opportunities for further research to fully

characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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